(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide is a synthetically derived small molecule that acts as a potent and selective agonist of the free fatty acid receptor 2 (FFAR2) []. FFAR2, also known as GPR43, is a G protein-coupled receptor primarily expressed in immune cells and the gastrointestinal tract, playing a role in regulating inflammation and metabolic processes. This compound is a valuable tool in scientific research to explore the physiological and pathological roles of FFAR2.
AMG7703 is a compound that has garnered attention in the field of pharmacology, particularly for its potential applications in metabolic disorders. It is classified as a dual agonist targeting the glucagon-like peptide-1 receptor and the glucose-dependent insulinotropic polypeptide receptor. These receptors play crucial roles in regulating glucose metabolism and appetite, making AMG7703 a candidate for treating obesity and type 2 diabetes. The compound is synthesized through advanced bioconjugation techniques, which enhance its therapeutic efficacy.
AMG7703 originates from research focusing on incretin-based therapies, which aim to manipulate hormonal pathways to improve metabolic health. It belongs to a class of compounds that includes other peptide analogs designed to enhance insulin secretion and promote weight loss. The classification of AMG7703 as a dual receptor agonist positions it uniquely within therapeutic strategies aimed at managing obesity and diabetes.
The synthesis of AMG7703 involves several sophisticated methods, primarily focusing on peptide synthesis and conjugation techniques. The compound is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides.
The molecular structure of AMG7703 consists of a complex arrangement of amino acids forming a peptide backbone, with specific modifications that enhance its receptor binding affinity. The structure includes:
The average molecular weight of AMG7703 is approximately 15 kDa, which is suitable for its intended pharmacological applications. The structural integrity is crucial for its interaction with target receptors.
AMG7703 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The binding affinity and efficacy can be assessed using techniques such as surface plasmon resonance or competitive binding assays, providing insights into its therapeutic potential.
AMG7703 functions by activating both glucagon-like peptide-1 receptors and glucose-dependent insulinotropic polypeptide receptors. This dual action leads to several physiological effects:
Preclinical studies have shown significant reductions in body weight and improvements in glycemic control in animal models treated with AMG7703.
AMG7703 exists as a white to off-white powder with a high solubility profile in aqueous solutions, which is advantageous for parenteral administration.
AMG7703 has significant potential applications in clinical settings:
AMG7703 (also known as phenylacetamide 1 or 4-CMTB) is a synthetic small-molecule agonist that selectively targets Free Fatty Acid Receptor 2 (FFA2/GPR43), a class A G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate [1] [6]. FFA2 primarily couples with two G protein subtypes:
AMG7703 demonstrates biased agonism toward Gαi signaling over Gαq pathways, with half-maximal inhibitory concentrations (IC₅₀) of 0.7 μM (hFFA2) and 0.96 μM (mFFA2) for cAMP inhibition, and EC₅₀ values of 0.45 μM (hFFA2) and 1.27 μM (mFFA2) for calcium flux [7]. This selectivity differentiates it from endogenous SCFAs, which activate both pathways non-selectively.
Table 1: Key Signaling Pathways Modulated by AMG7703-FFA2 Activation
G Protein Coupling | Downstream Effectors | Biological Outcomes |
---|---|---|
Gαi/o | ↓ cAMP, ↑ ERK phosphorylation | Inhibition of lipolysis, anti-inflammatory effects |
Gαq/11 | ↑ IP₃, Ca²⁺ mobilization | Neutrophil migration, immunomodulation |
Unlike endogenous SCFAs that bind orthosterically, AMG7703 acts as a positive allosteric modulator (PAM) and an allosteric agonist. Cryo-EM structures of human FFA2 reveal:
These structural changes enable AMG7703 to enhance endogenous SCFA activity (PAM effect) while directly activating FFA2 independently of SCFAs (allosteric agonism) [1] [7].
AMG7703 outperforms endogenous FFA2 ligands in potency, selectivity, and stability:
Table 2: Potency Metrics of AMG7703 vs. Endogenous Ligands at Human FFA2
Ligand | cAMP Inhibition (IC₅₀/EC₅₀) | Calcium Flux (EC₅₀) | β-Arrestin Recruitment |
---|---|---|---|
AMG7703 | 0.7 μM | 0.45 μM | Minimal activity |
Acetate (C2) | 3.1–4.6 mM | 3.1–4.6 mM | Not reported |
Propionate (C3) | 2.9–4.6 mM | 2.9–4.6 mM | Not reported |
FFA2 activation by AMG7703 orchestrates immune and metabolic responses through multipathway crosstalk:
Table 3: Key Downstream Effects of AMG7703-Induced FFA2 Activation
Biological System | Functional Outcome | Mechanistic Basis |
---|---|---|
Immune cells | ↓ Neutrophil infiltration, ↓ IL-8 | Gαi/NF-κB suppression |
Adipose tissue | ↓ Lipolysis, ↑ insulin sensitivity | Gαi-mediated cAMP inhibition |
Intestinal epithelium | ↑ GLP-1 secretion | Gαq/Ca²⁺-dependent exocytosis |
Macrophages | ↓ NLRP3 inflammasome activation | ROS/TLR4 pathway suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7